molecular formula C27H22F4N4O3 B608644 (2S)-2-amino-3-[4-[2-amino-6-[2,2,2-trifluoro-1-[4-(3-fluorophenyl)phenyl]ethoxy]pyrimidin-4-yl]phenyl]propanoic acid

(2S)-2-amino-3-[4-[2-amino-6-[2,2,2-trifluoro-1-[4-(3-fluorophenyl)phenyl]ethoxy]pyrimidin-4-yl]phenyl]propanoic acid

Cat. No. B608644
M. Wt: 526.5 g/mol
InChI Key: JZWUKILTKYJLCN-XEGCMXMBSA-N
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Description

LP-533401 is a chemical compound known for its role as an inhibitor of tryptophan hydroxylase 1, an enzyme that regulates serotonin production in the gut. This compound has garnered significant attention due to its potential therapeutic applications, particularly in the treatment of conditions like osteoporosis and pulmonary hypertension .

Scientific Research Applications

LP-533401 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study the inhibition of tryptophan hydroxylase 1 and its effects on serotonin production.

    Biology: Helps in understanding the role of serotonin in various physiological processes, particularly in the gut.

    Medicine: Investigated for its potential to treat osteoporosis by increasing bone formation and reducing bone resorption. .

    Industry: Utilized in the development of new therapeutic agents targeting serotonin-related disorders.

Biochemical Analysis

Biochemical Properties

LP-533401 regulates serotonin production in the gut . It completely inhibits serotonin production in TPH1-expressing cells (RBL2H3 cells) at a dose of 1 μM . It interacts with the enzyme Tryptophan Hydroxylase 1, a key player in the synthesis of serotonin .

Cellular Effects

LP-533401 has been shown to have significant effects on various types of cells and cellular processes. In particular, it influences cell function by regulating serotonin production . This regulation can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

LP-533401 exerts its effects at the molecular level through its interaction with Tryptophan Hydroxylase 1 . It acts as an inhibitor of this enzyme, thereby regulating the production of serotonin . This interaction involves binding to the enzyme, leading to enzyme inhibition .

Temporal Effects in Laboratory Settings

In laboratory settings, LP-533401 has been observed to have long-term effects on cellular function. For instance, oral administration of this compound once daily for up to 6 weeks prevents the development of and fully rescues, in a dose-dependent manner, osteoporosis in ovariectomized rodents due to an isolated increase in bone formation .

Dosage Effects in Animal Models

In animal models, the effects of LP-533401 vary with different dosages . Mice treated repeatedly with LP-533401 (30–250 mg/kg per day) exhibit marked 5-HT content reductions in the gut, lungs, and blood, but not in the brain . After a single LP-533401 dose (250 mg/kg), lung and gut 5-HT contents decrease by 50%, whereas blood 5-HT levels remain unchanged, suggesting gut and lung 5-HT synthesis .

Metabolic Pathways

LP-533401 is involved in the metabolic pathway of serotonin synthesis . It interacts with the enzyme Tryptophan Hydroxylase 1, which plays a crucial role in this pathway .

Transport and Distribution

Pharmacokinetic studies in rodents show that LP-533401 level in the brain is negligible following oral administration, indicating that it is virtually unable to cross the blood-brain barrier . This suggests that LP-533401 is primarily distributed within the gut and lungs .

Preparation Methods

The synthesis of LP-533401 involves several steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The synthetic route typically includes:

Industrial production methods for LP-533401 are designed to ensure scalability and cost-effectiveness. These methods often involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

LP-533401 undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dimethyl sulfoxide, acetonitrile.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydroxylated compounds.

Mechanism of Action

LP-533401 exerts its effects by inhibiting tryptophan hydroxylase 1, the enzyme responsible for the first step in serotonin biosynthesis. By binding to the enzyme’s active site, LP-533401 prevents the conversion of tryptophan to 5-hydroxytryptophan, thereby reducing serotonin levels in the gut. This inhibition leads to various physiological effects, such as increased bone formation and decreased pulmonary hypertension .

Comparison with Similar Compounds

LP-533401 is unique compared to other tryptophan hydroxylase inhibitors due to its high specificity for the enzyme and its ability to selectively reduce serotonin levels in the gut without affecting brain serotonin levels. Similar compounds include:

LP-533401 stands out due to its ability to cross the blood-brain barrier minimally, making it particularly useful for targeting peripheral serotonin without central nervous system side effects.

properties

IUPAC Name

(2S)-2-amino-3-[4-[2-amino-6-[2,2,2-trifluoro-1-[4-(3-fluorophenyl)phenyl]ethoxy]pyrimidin-4-yl]phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22F4N4O3/c28-20-3-1-2-19(13-20)16-8-10-18(11-9-16)24(27(29,30)31)38-23-14-22(34-26(33)35-23)17-6-4-15(5-7-17)12-21(32)25(36)37/h1-11,13-14,21,24H,12,32H2,(H,36,37)(H2,33,34,35)/t21-,24?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZWUKILTKYJLCN-XEGCMXMBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CC=C(C=C2)C(C(F)(F)F)OC3=NC(=NC(=C3)C4=CC=C(C=C4)CC(C(=O)O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)F)C2=CC=C(C=C2)C(C(F)(F)F)OC3=NC(=NC(=C3)C4=CC=C(C=C4)C[C@@H](C(=O)O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22F4N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S)-2-amino-3-[4-[2-amino-6-[2,2,2-trifluoro-1-[4-(3-fluorophenyl)phenyl]ethoxy]pyrimidin-4-yl]phenyl]propanoic acid
Reactant of Route 2
(2S)-2-amino-3-[4-[2-amino-6-[2,2,2-trifluoro-1-[4-(3-fluorophenyl)phenyl]ethoxy]pyrimidin-4-yl]phenyl]propanoic acid
Reactant of Route 3
(2S)-2-amino-3-[4-[2-amino-6-[2,2,2-trifluoro-1-[4-(3-fluorophenyl)phenyl]ethoxy]pyrimidin-4-yl]phenyl]propanoic acid
Reactant of Route 4
(2S)-2-amino-3-[4-[2-amino-6-[2,2,2-trifluoro-1-[4-(3-fluorophenyl)phenyl]ethoxy]pyrimidin-4-yl]phenyl]propanoic acid
Reactant of Route 5
(2S)-2-amino-3-[4-[2-amino-6-[2,2,2-trifluoro-1-[4-(3-fluorophenyl)phenyl]ethoxy]pyrimidin-4-yl]phenyl]propanoic acid
Reactant of Route 6
(2S)-2-amino-3-[4-[2-amino-6-[2,2,2-trifluoro-1-[4-(3-fluorophenyl)phenyl]ethoxy]pyrimidin-4-yl]phenyl]propanoic acid

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